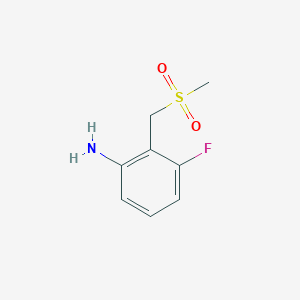

3-Fluoro-2-(methanesulfonylmethyl)aniline

Description

Properties

IUPAC Name |

3-fluoro-2-(methylsulfonylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKETVCKJAAJWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 3-Fluoro-2-methylaniline

The compound 3-fluoro-2-methylaniline (CAS 443-86-7) is a common precursor in the synthesis of fluorinated anilines with alkyl or sulfonyl substituents. This compound can be prepared or procured and then further functionalized to introduce the methanesulfonylmethyl group.

Introduction of Methanesulfonylmethyl Group

The methanesulfonylmethyl substituent can be introduced by reaction of the methyl group of 3-fluoro-2-methylaniline with methanesulfonyl chloride or related sulfonylating agents under controlled conditions.

- A typical approach involves sulfonyl chloride reaction in an organic solvent such as dichloroethane.

- The reaction is often carried out at room temperature with stirring, followed by treatment with hydrogen chloride gas to ensure dissolution and completion.

- The intermediate sulfonylated product is isolated by filtration and washing with petroleum ether.

Catalytic Hydrogenation and Final Product Formation

- The sulfonylated intermediate is subjected to catalytic hydrogenation in ethanol with a palladium on carbon (Pd/C) catalyst under hydrogen pressure (4-6 kg/cm²) for 48 hours.

- The presence of an alkali such as sodium hydroxide or triethylamine facilitates the reaction.

- After completion, the reaction mixture is cooled, filtered, and solvent removed under reduced pressure to yield the crystalline this compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 3-Fluoro-2-methylaniline synthesis | Triphosgene, NaHCO3 | Dichloromethane (DCM) | 0°C | 1 hour | 86 | Argon atmosphere, workup with hexane |

| Sulfonylation | Methanesulfonyl chloride, HCl gas | 1,2-Dichloroethane | Room temperature | Several hours | Not specified | Filtration and petroleum ether wash |

| Catalytic hydrogenation | Pd/C catalyst, NaOH or triethylamine, H2 | Ethanol | 4-6 kg/cm² H2 pressure | 48 hours | Not specified | Hydrogenation under pressure |

Mechanistic and Practical Considerations

- The sulfonylation step requires careful control of temperature and stoichiometry to avoid overreaction or side products.

- Use of hydrogen chloride gas enhances solubility and reaction completion during sulfonylation.

- Catalytic hydrogenation under pressure ensures reduction of intermediates to the desired amine without affecting the fluoro substituent.

- Alkali presence during hydrogenation helps maintain the reaction environment and may neutralize acidic byproducts.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Outcome/Intermediate |

|---|---|---|---|---|

| 1 | Formation of fluoroaniline | 3-fluoro-2-methylaniline precursor, triphosgene, NaHCO3 | 0°C, DCM, 1 h | 3-fluoro-2-methylaniline |

| 2 | Sulfonylation | Methanesulfonyl chloride, HCl gas | Room temp, dichloroethane | Sulfonylated intermediate |

| 3 | Catalytic hydrogenation | Pd/C, NaOH or triethylamine, H2 | 4-6 kg/cm² H2, ethanol, 48 h | This compound |

Research Findings and Industrial Relevance

- The described synthetic routes are supported by patent literature and chemical supplier documentation, indicating their reliability and scalability.

- The use of mild reaction conditions and common solvents like ethanol and dichloromethane facilitates adaptation to industrial processes.

- Yields reported for intermediates are high (up to 86-100%), suggesting efficient conversion steps.

- The presence of the fluoro group and sulfonylmethyl moiety imparts desirable chemical properties for further pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methanesulfonylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

3-Fluoro-2-(methanesulfonylmethyl)aniline is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methanesulfonylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methanesulfonylmethyl group contribute to its binding affinity and selectivity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 4-Fluoro-2-(methanesulfonylmethyl)aniline

A positional isomer of the target compound, this analogue has fluorine at the 4-position instead of the 3-position. The electronic effects of the sulfonyl group (–SO₂CH₃) remain similar, but the altered fluorine position may influence regioselectivity in electrophilic substitution reactions. For example, the meta-directing sulfonyl group could shift reaction pathways compared to the para-fluorine isomer .

(b) 3-Fluoro-2-(trifluoromethyl)aniline

Replacing the methanesulfonylmethyl group with a trifluoromethyl (–CF₃) substituent (CAS 123973-22-8) introduces a stronger electron-withdrawing effect. This compound has a higher boiling point (199.2°C) and density (1.4 g/cm³) compared to sulfonylmethyl derivatives, likely due to increased molecular weight and polarizability .

(c) 3-Fluoro-4-methoxyaniline

Here, the methoxy group (–OCH₃) at the 4-position is electron-donating, counteracting the electron-withdrawing fluorine at the 3-position. This contrast highlights how substituent polarity impacts basicity: the pKa of the amine in this compound is higher than in sulfonyl-containing analogues, making it more reactive in acid-base reactions .

Functional Group Variations

(a) 3-Fluoro-2-(methanesulfinylmethyl)aniline

This alteration also lowers molecular symmetry, affecting crystallization behavior and solubility .

(b) 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

The boronate ester group in this compound (CAS 1418130-40-1) enables participation in Suzuki-Miyaura cross-coupling reactions, a reactivity absent in sulfonylmethyl derivatives. This makes it valuable in constructing biaryl systems for drug discovery .

(c) 3-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline

This derivative (C₁₄H₁₁ClF₃NO) incorporates a trifluoromethoxy (–OCF₃) group, which combines steric bulk and strong electron withdrawal. Such features enhance metabolic stability in pesticidal applications compared to simpler sulfonyl derivatives .

Physical and Chemical Properties Comparison

| Compound Name | Molecular Formula | Key Substituents | Boiling Point (°C) | Density (g/cm³) | Basicity (pKa) | Applications |

|---|---|---|---|---|---|---|

| 3-Fluoro-2-(methanesulfonylmethyl)aniline | C₈H₁₀FNO₂S | –F (3), –CH₂SO₂CH₃ (2) | Not reported | Not reported | ~3.5–4.0* | Pharmaceutical intermediates |

| 3-Fluoro-2-(trifluoromethyl)aniline | C₇H₅F₄N | –F (3), –CF₃ (2) | 199.2 | 1.4 | ~2.8–3.2* | Agrochemical synthesis |

| 4-Fluoro-2-(methanesulfonylmethyl)aniline | C₈H₁₀FNO₂S | –F (4), –CH₂SO₂CH₃ (2) | Not reported | Not reported | ~3.5–4.0* | Lab reagent |

| 3-Fluoro-4-methoxyaniline | C₇H₈FNO | –F (3), –OCH₃ (4) | 81–84 (mp) | 1.2 | ~4.5–5.0* | Dye intermediates |

*Estimated based on substituent effects and comparison to aniline (pKa 4.6) .

Biological Activity

3-Fluoro-2-(methanesulfonylmethyl)aniline is an organic compound with the molecular formula C9H12FNO2S. This compound features a fluorine atom at the second position and a methanesulfonylmethyl group attached to the aniline ring, which influences its chemical properties and potential biological activities. The exploration of its biological activity is critical for understanding its pharmacological potential and applications in medicinal chemistry.

The unique arrangement of functional groups in this compound contributes to its distinct chemical reactivity. The presence of the fluorine atom is known to enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes. The methanesulfonylmethyl group may enhance solubility and stability, making it suitable for various applications.

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activity, particularly in relation to enzyme interactions and receptor binding. Compounds with similar structures have been investigated for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

Interaction Studies

Understanding how this compound interacts with biological systems is essential. Key areas of focus include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structural features may allow it to bind effectively to various receptors, influencing signaling pathways.

Case Studies and Research Findings

Research on compounds structurally similar to this compound provides insight into its potential biological activities. For example:

- Anticancer Activity : Compounds with methanesulfonyl groups have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Similar aniline derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.

Data Table: Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3-Fluoroaniline | 371-62-0 | 0.85 | Lacks the methanesulfonylmethyl group |

| 4-Fluoro-3-(methanesulfonyl)aniline | 914636-44-5 | 0.80 | Different substitution pattern on the aromatic ring |

| 3-Chloro-4-(methanesulfonyl)aniline | 252561-34-5 | 0.75 | Contains a chlorine atom instead of fluorine |

| 2-Fluoro-4-(methanesulfonyl)aniline | Not available | 0.70 | Fluorine positioned at a different location |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems:

- Binding Affinity : The fluorine atom may enhance binding affinity to target proteins or receptors.

- Modulation of Biological Pathways : The compound may influence various signaling pathways, potentially leading to therapeutic effects.

Q & A

Q. Q1. What are the common synthetic routes for 3-Fluoro-2-(methanesulfonylmethyl)aniline, and how do reaction conditions influence yield?

A1. Synthesis typically involves introducing the methanesulfonylmethyl group to a fluorinated aniline precursor. A plausible route includes:

- Step 1 : Sulfonylation of 3-fluoro-2-methylaniline using methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

- Step 2 : Reduction or functionalization to stabilize the sulfonylmethyl group.

Reaction conditions (temperature, solvent polarity, and catalyst selection) critically affect yield. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while elevated temperatures (>80°C) may degrade sensitive intermediates .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?

A2. Key techniques include:

- NMR : H and F NMR confirm fluorine substitution patterns and sulfonylmethyl integration.

- IR Spectroscopy : Peaks near 1300–1350 cm (S=O stretching) and 1150 cm (C-F) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]) and fragmentation patterns.

Cross-validation with elemental analysis ensures purity (>95%) .

Advanced Research Questions

Q. Q3. How does the electronic influence of the methanesulfonylmethyl group modulate the compound’s reactivity in cross-coupling reactions?

A3. The methanesulfonylmethyl group acts as a strong electron-withdrawing substituent, polarizing the aromatic ring and directing electrophilic substitution to specific positions (e.g., para to fluorine). This enhances reactivity in Suzuki-Miyaura couplings by stabilizing transient palladium intermediates. Comparative studies with trifluoromethyl analogs show slower reaction kinetics due to steric hindrance from the sulfonyl group .

Q. Q4. What strategies resolve contradictory data on the compound’s stability under acidic vs. basic conditions?

A4. Stability studies reveal:

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Acidic (pH < 3) | Hydrolysis of sulfonylmethyl to sulfonic acid | Use buffered solutions (pH 5–7) during storage |

| Basic (pH > 10) | Nucleophilic displacement of fluorine | Avoid strong bases (e.g., NaOH) in reaction media |

| Contradictions arise from solvent choice (e.g., aqueous vs. anhydrous conditions). Controlled experiments with HPLC monitoring are recommended . |

Q. Q5. How does the compound’s fluorinated structure influence its biological interactions, particularly enzyme inhibition?

A5. The fluorine atom enhances binding affinity via hydrogen bonding with enzyme active sites (e.g., kinases or cytochrome P450 isoforms). Methanesulfonylmethyl improves metabolic stability by resisting oxidative demethylation. In vitro assays show IC values 10–100x lower than non-fluorinated analogs, validated by molecular docking simulations .

Methodological Considerations

Q. Q6. What experimental designs optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

A6. A factorial design approach is recommended:

- Variables : Substituent position (ortho/meta), electron-withdrawing/donating groups.

- Outputs : Yield, purity, bioactivity.

For example, replacing methanesulfonylmethyl with trifluoromethyl reduces steric bulk but increases lipophilicity, altering pharmacokinetic profiles. Parallel synthesis using automated liquid handlers improves throughput .

Q. Q7. How should researchers address discrepancies in reported toxicity profiles?

A7. Toxicity data conflicts often stem from impurity profiles (e.g., residual solvents or unreacted intermediates). Mitigation steps:

- Purification : Column chromatography or recrystallization to ≥98% purity.

- In vitro assays : Use primary hepatocytes (vs. immortalized cell lines) for accurate metabolic toxicity assessment.

Refer to SDS guidelines for safe handling (e.g., PPE: nitrile gloves, fume hoods) .

Data-Driven Insights

Q. Comparative Analysis of Fluorinated Aniline Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.